2-Acetyl-3-bromothiophene
Overview
Description
2-Acetyl-3-bromothiophene, also known as 1-(3-Bromo-2-thienyl)ethanone, is a halogenated heterocyclic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . This compound is characterized by the presence of a bromine atom and an acetyl group attached to a thiophene ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Acetyl-3-bromothiophene are currently unknown . Future studies could provide valuable insights into the pathways and downstream effects influenced by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-3-bromothiophene can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-3-bromothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Products include 2-acetyl-3-aminothiophene or 2-acetyl-3-thiolthiophene, depending on the nucleophile used.
Oxidation Reactions: The major product is 2-bromo-3-thiophenecarboxylic acid.
Reduction Reactions: The major product is 2-(3-bromo-2-thienyl)ethanol.
Scientific Research Applications
2-Acetyl-3-bromothiophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is utilized in the production of organic semiconductors, dyes, and agrochemicals.
Comparison with Similar Compounds
3-Bromothiophene: Lacks the acetyl group, making it less reactive in certain substitution and oxidation reactions.
2-Acetylthiophene: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-5-acetylthiophene: Similar structure but with the bromine atom in a different position, leading to variations in chemical behavior.
Uniqueness: 2-Acetyl-3-bromothiophene is unique due to the presence of both the bromine atom and the acetyl group on the thiophene ring. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and various scientific applications .
Properties
IUPAC Name |
1-(3-bromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXPELAHJQSZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377468 | |
Record name | 2-Acetyl-3-bromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42877-08-7 | |
Record name | 2-Acetyl-3-bromothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetyl-3-bromothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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